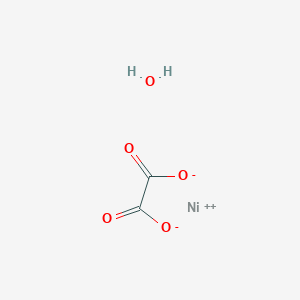

Hydrate d’oxalate de nickel(II)

Vue d'ensemble

Description

Nickel(II) oxalate hydrate is a chemical compound that has a wide range of applications in scientific research and in the laboratory. It is a white, crystalline solid with a molecular formula of NiC2O4·2H2O and a molecular weight of 240.86 g/mol. Nickel(II) oxalate hydrate is an inorganic compound that is composed of nickel, carbon, oxygen, and hydrogen atoms. It is an anhydrous substance, meaning it does not contain any water. Nickel(II) oxalate hydrate is a strong oxidizing agent and has a high solubility in water and other polar solvents. It is used as a reagent in various chemical reactions and as a catalyst in many different processes.

Applications De Recherche Scientifique

Applications électrochimiques

L’hydrate d’oxalate de nickel(II) peut être utilisé dans le développement d’électrocatalyseurs non précieux pour améliorer les réactions d’évolution d’oxygène alcalin . L’oxalate de nickel-cobalt (Ni2.5Co5C2O4) développé en utilisant ce composé s’est avéré avoir des performances supérieures à celles d’autres catalyseurs tels que NiC2O4, CoC2O4, NiCo2O4 et RuO2 .

Stockage d’énergie

L’hydrate d’oxalate de nickel(II) peut être utilisé dans la synthèse de nanocubes de NiS2, qui se sont avérés efficaces en tant qu’électrodes pour des supercondensateurs haute performance . Les nanocubes de NiS2 ont démontré d’excellentes performances électrochimiques avec une capacité spécifique élevée, une faible résistance et une excellente stabilité cyclique .

Synthèse organique

L’hydrate d’oxalate de nickel(II) est une matière première et un intermédiaire importants utilisés en synthèse organique . Il peut être utilisé dans la synthèse de divers composés organiques.

Produits pharmaceutiques

Ce composé est également utilisé dans l’industrie pharmaceutique . Il peut être utilisé dans la synthèse de divers composés pharmaceutiques.

Produits agrochimiques

L’hydrate d’oxalate de nickel(II) est utilisé dans l’industrie agrochimique

Mécanisme D'action

Target of Action

Nickel(II) oxalate hydrate primarily targets the oxygen evolution reaction (OER) in an alkaline medium . The compound acts as an efficient non-precious electrocatalyst, contributing to the development of next-generation electrocatalysts .

Mode of Action

Nickel(II) oxalate hydrate interacts with its targets through a proton decoupled electron transfer (PDET) mechanism . This interaction leads to changes in the overpotential required for the OER, with the compound exhibiting a lower charge transfer resistance and impressive stability performance .

Biochemical Pathways

The compound affects the alkaline oxygen evolution reaction (OER) pathway . Its action results in an improved electrochemical activity, attributed to double layer capacitance (Cdl), which highlights the superiority of Nickel(II) oxalate hydrate over other compounds like NiCo2O4 for the alkaline OER .

Result of Action

The action of Nickel(II) oxalate hydrate leads to the formation of a flake-like porous nanostructure, indicating a distinct transformation in morphology during the alkaline OER process . XPS analysis demonstrates complete oxidation of Ni2+ and Co2+ centres into Ni3+ and Co3+, respectively, under high oxidation potential, thereby indicating active site formation throughout the microstructural network .

Action Environment

The action, efficacy, and stability of Nickel(II) oxalate hydrate are influenced by environmental factors such as the pH of the medium and the reaction temperature . For instance, the compound exhibits 87% faradaic efficiency in an alkaline medium (pH 14) . The synthetic parameters for the preparation of the compound, such as the metal precursor (Ni/Co) ratio, oxalic acid amount, reaction temperature, and time, are optimized to enhance its performance .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Nickel(II) oxalate hydrate plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including oxalate oxidase and oxalate decarboxylase. These enzymes catalyze the breakdown of oxalate, a process in which Nickel(II) oxalate hydrate can act as a substrate or inhibitor. The interaction between Nickel(II) oxalate hydrate and these enzymes is primarily through coordination bonds, where the nickel ion binds to the active sites of the enzymes, influencing their activity and stability .

Cellular Effects

Nickel(II) oxalate hydrate has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to Nickel(II) oxalate hydrate can lead to changes in the expression of genes involved in oxidative stress responses and metal ion homeostasis. Additionally, it can disrupt cellular metabolism by interfering with the function of key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of Nickel(II) oxalate hydrate involves its interaction with biomolecules at the molecular level. The nickel ion in Nickel(II) oxalate hydrate can bind to various biomolecules, including DNA, RNA, and proteins, through coordination bonds. This binding can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, Nickel(II) oxalate hydrate can inhibit the activity of certain DNA repair enzymes, leading to increased DNA damage and mutations . Additionally, it can activate certain signaling pathways by binding to and modulating the activity of key signaling proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nickel(II) oxalate hydrate can change over time due to its stability and degradation properties. Nickel(II) oxalate hydrate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to high temperatures or acidic conditions. This degradation can lead to the release of nickel ions, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to Nickel(II) oxalate hydrate can result in chronic oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of Nickel(II) oxalate hydrate vary with different dosages in animal models. At low doses, it can act as a mild stimulant of certain biochemical pathways, while at high doses, it can be toxic. Studies have shown that high doses of Nickel(II) oxalate hydrate can lead to severe oxidative stress, tissue damage, and even organ failure in animal models. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .

Metabolic Pathways

Nickel(II) oxalate hydrate is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which are involved in the breakdown of oxalate. These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism. Additionally, Nickel(II) oxalate hydrate can influence the activity of other metabolic enzymes, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, Nickel(II) oxalate hydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of Nickel(II) oxalate hydrate, influencing its biochemical activity and effects on cellular function .

Subcellular Localization

Nickel(II) oxalate hydrate is localized in specific subcellular compartments, where it exerts its activity and function. It can be directed to particular organelles through targeting signals and post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of Nickel(II) oxalate hydrate is crucial for its role in biochemical processes and its overall impact on cellular health .

Propriétés

IUPAC Name |

nickel(2+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Ni.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEDPLWSSQQNGQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2NiO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583775 | |

| Record name | Nickel(2+) ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126956-48-7 | |

| Record name | Nickel(2+) ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

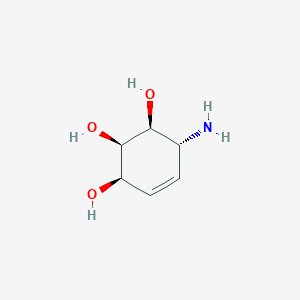

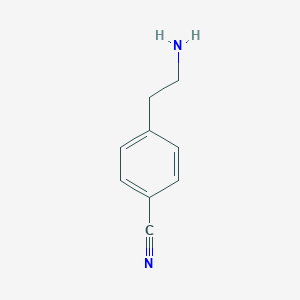

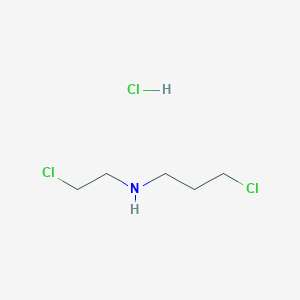

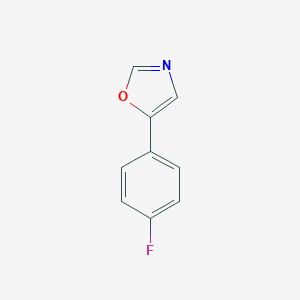

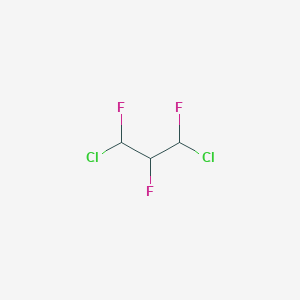

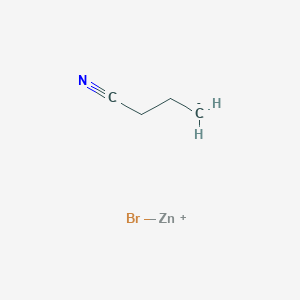

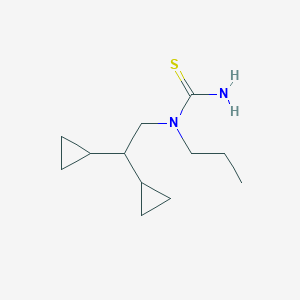

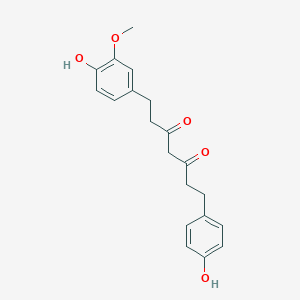

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

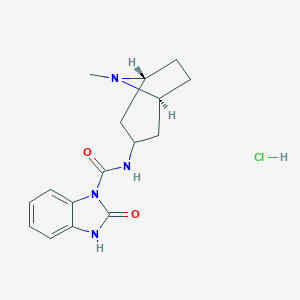

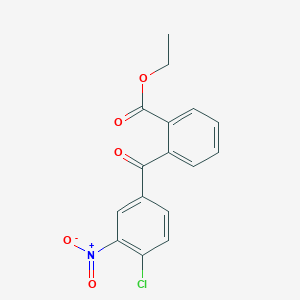

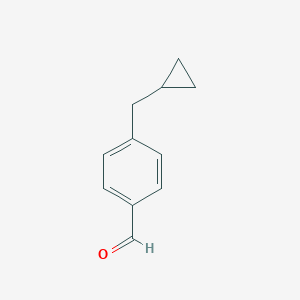

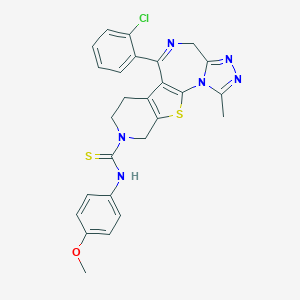

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.